molecular formula C18H27NaO5S B3058202 Sodium dodecanoyloxybenzenesulfonate CAS No. 88380-00-1

Sodium dodecanoyloxybenzenesulfonate

Cat. No.: B3058202
CAS No.: 88380-00-1
M. Wt: 378.5 g/mol
InChI Key: PEVPCUFZCODDGN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium dodecanoyloxybenzenesulfonate is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent emulsifying, dispersing, and wetting properties, making it a valuable component in detergents, cleaners, and personal care products. The compound is characterized by its ability to reduce surface tension, thereby enhancing the solubility and stability of various formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dodecanoyloxybenzenesulfonate can be synthesized through the esterification of dodecanoic acid with sodium benzenesulfonate. The reaction typically involves the use of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The esterification process results in the formation of this compound along with water as a byproduct.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The raw materials, dodecanoic acid and sodium benzenesulfonate, are fed into a reactor where they undergo esterification. The reaction mixture is then subjected to purification steps, including neutralization, filtration, and drying, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium dodecanoyloxybenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.

    Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Sodium dodecanoyloxybenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium dodecanoyloxybenzenesulfonate is its ability to reduce surface tension. This property allows it to enhance the solubility and stability of various compounds in aqueous solutions. The compound interacts with hydrophobic and hydrophilic molecules, forming micelles that encapsulate hydrophobic substances, thereby increasing their solubility. This mechanism is particularly useful in applications such as detergents and drug delivery systems .

Comparison with Similar Compounds

Uniqueness: Sodium dodecanoyloxybenzenesulfonate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties compared to other surfactants. This ester linkage enhances its biodegradability and reduces its environmental impact, making it a preferred choice in eco-friendly formulations .

Properties

IUPAC Name

sodium;2-dodecanoyloxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-15-18(19)23-16-13-11-12-14-17(16)24(20,21)22;/h11-14H,2-10,15H2,1H3,(H,20,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVPCUFZCODDGN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635767
Record name Sodium 2-(dodecanoyloxy)benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88380-00-1
Record name Sodium 2-(dodecanoyloxy)benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

One-hundred grams of sodium p-phenolsulfonate which was previously dehydrated was dispersed in 300 g of dimethylformamide (hereinafter simply referred to as "DMF"), and lauroyl chloride at 50° C. was added dropwise to the above mixture over a period of 30 minutes while stirring with a magnetic stirrer. After completing the dropwise addition, the components were allowed to react with one another for 3 hours. Thereafter, the DMF was distilled off at 100° C. under a reduced pressure of 0.5 to 1 mmHg. After rinsing the resulting mixture with acetone, recrystallization was carried out in a water/acetone solvent (molar ratio 1:1), to give sodium lauroyloxybenzenesulfonate (yield 85%).
Name
sodium p-phenolsulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium dodecanoyloxybenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Sodium dodecanoyloxybenzenesulfonate
Reactant of Route 3
Reactant of Route 3
Sodium dodecanoyloxybenzenesulfonate
Reactant of Route 4
Reactant of Route 4
Sodium dodecanoyloxybenzenesulfonate
Reactant of Route 5
Reactant of Route 5
Sodium dodecanoyloxybenzenesulfonate
Reactant of Route 6
Reactant of Route 6
Sodium dodecanoyloxybenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.